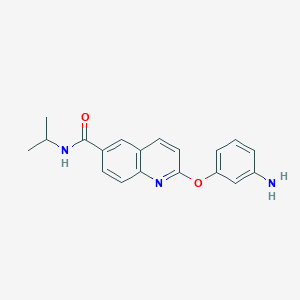
2-(3-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide is a complex organic compound that features a quinoline core structure substituted with an aminophenoxy group and an isopropylcarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Aminophenoxy Group: The aminophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 3-aminophenol with a suitable halogenated quinoline derivative under basic conditions.
Formation of the Isopropylcarboxamide Moiety: The final step involves the formation of the carboxamide group by reacting the intermediate product with isopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting quinoline-binding sites in enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of quinoline derivatives with biological macromolecules, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or bind to enzyme active sites, while the aminophenoxy and isopropylcarboxamide groups can enhance binding affinity and specificity. This compound may inhibit enzyme activity or disrupt protein-DNA interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminophenoxy)ethanol: Similar in structure but lacks the quinoline core and isopropylcarboxamide moiety.
4-Aminophenoxy phthalonitrile: Contains an aminophenoxy group but has a different core structure.
1,2,3-Triazol-quinobenzothiazine derivatives: Share some structural features but have different core and functional groups.
Uniqueness
2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide is unique due to its combination of a quinoline core with aminophenoxy and isopropylcarboxamide groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
921211-24-7 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(3-aminophenoxy)-N-propan-2-ylquinoline-6-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)21-19(23)14-6-8-17-13(10-14)7-9-18(22-17)24-16-5-3-4-15(20)11-16/h3-12H,20H2,1-2H3,(H,21,23) |
InChI Key |
AODUGUMTPJNELP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


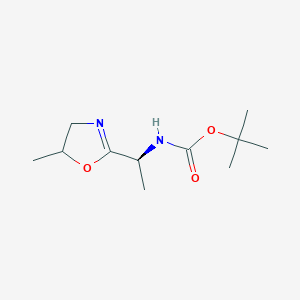
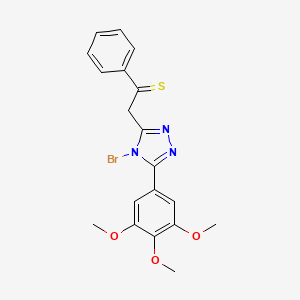

![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
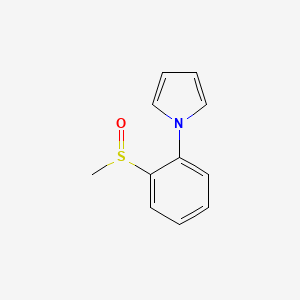
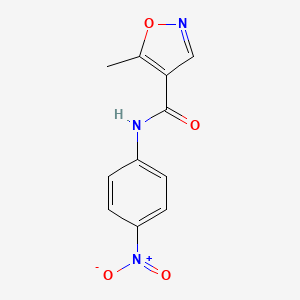
![7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine](/img/structure/B12876586.png)
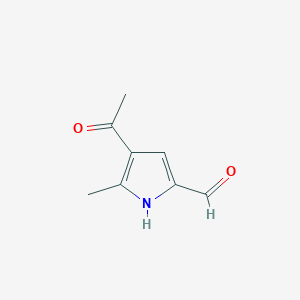
![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)

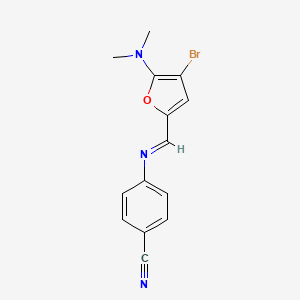
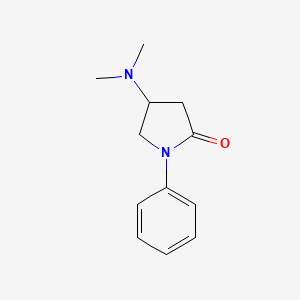
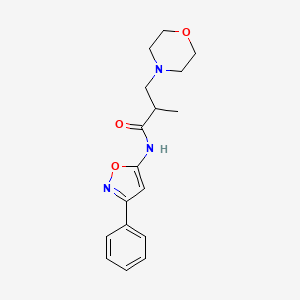
![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
